2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Functionalization: The pyrrolo[2,3-b]pyridine core is functionalized at the 3-position with an ethan-1-amine group.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often involving catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
Uniqueness
Compared to similar compounds, 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural difference contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H10FN3 |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H10FN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13) |
InChI Key |
UNDPCLJLAAZLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)F |
Origin of Product |
United States |
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